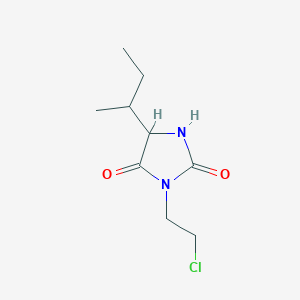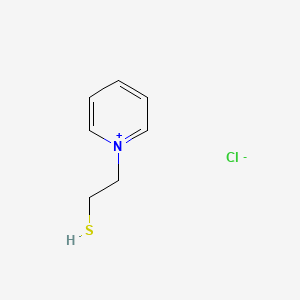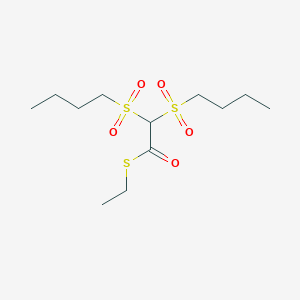![molecular formula C39H27O9P B14375525 Tris[2-(4-hydroxybenzoyl)phenyl] phosphite CAS No. 90317-59-2](/img/structure/B14375525.png)
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is an organophosphorus compound with the molecular formula C42H30O9P. It is a phosphite ester derived from hydroxybenzoyl phenol. This compound is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(4-hydroxybenzoyl)phenyl] phosphite typically involves the reaction of phosphorus trichloride with 2-(4-hydroxybenzoyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:
PCl3+32-(4-hydroxybenzoyl)phenol→Tris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
化学反应分析
Types of Reactions
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenol.
Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Phosphates and phenolic compounds.
Hydrolysis: Phosphoric acid and 2-(4-hydroxybenzoyl)phenol.
Substitution: Various substituted phosphite esters.
科学研究应用
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用机制
The primary mechanism by which Tris[2-(4-hydroxybenzoyl)phenyl] phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause degradation of materials or biological molecules.
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite ester used as an antioxidant in polymers.
Triphenyl phosphite: Used as a stabilizer and antioxidant in various industrial applications.
Tris(4-nonylphenyl) phosphite: Used in the production of polymers and as an antioxidant.
Uniqueness
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is unique due to its specific structure, which provides enhanced antioxidant properties compared to other phosphite esters. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications.
属性
CAS 编号 |
90317-59-2 |
|---|---|
分子式 |
C39H27O9P |
分子量 |
670.6 g/mol |
IUPAC 名称 |
tris[2-(4-hydroxybenzoyl)phenyl] phosphite |
InChI |
InChI=1S/C39H27O9P/c40-28-19-13-25(14-20-28)37(43)31-7-1-4-10-34(31)46-49(47-35-11-5-2-8-32(35)38(44)26-15-21-29(41)22-16-26)48-36-12-6-3-9-33(36)39(45)27-17-23-30(42)24-18-27/h1-24,40-42H |
InChI 键 |
OKVNBZMBPLXOLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)OP(OC3=CC=CC=C3C(=O)C4=CC=C(C=C4)O)OC5=CC=CC=C5C(=O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
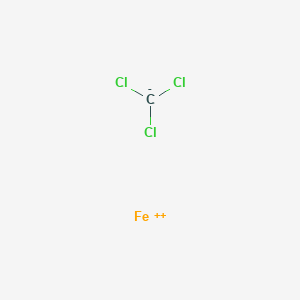
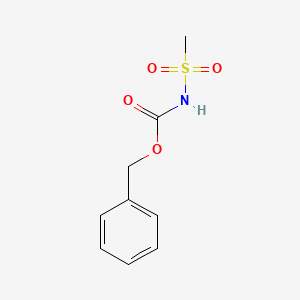
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

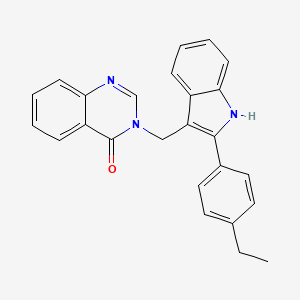
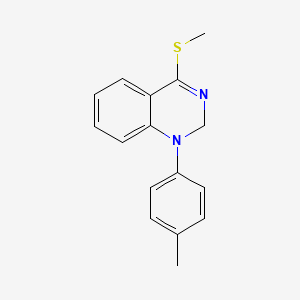
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

